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Compound of Interest

7-Bromo-1H-pyrazolo[3,4-
Compound Name: o
cJpyridine

cat. No.: B1376912

An In-depth Technical Guide to 7-Bromo-1H-pyrazolo[3,4-c]pyridine: Properties, Synthesis,
and Applications

Introduction

7-Bromo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound belonging to the
pyrazolopyridine family. These bicyclic structures, formed by the fusion of pyrazole and pyridine
rings, are of significant interest to medicinal chemists.[1][2] Their structural resemblance to
endogenous purine bases makes them attractive scaffolds for designing molecules that can
interact with a wide array of biological targets, including kinases, which are pivotal in cellular
signaling pathways.[3] Consequently, pyrazolopyridine derivatives are actively investigated in
drug discovery programs for various therapeutic areas, including oncology and inflammatory
diseases.[4][5]

This guide provides a comprehensive overview of the core physical and chemical properties of
7-Bromo-1H-pyrazolo[3,4-c]pyridine, its synthesis, reactivity, and handling protocols. The
information herein is intended to equip researchers, scientists, and drug development
professionals with the technical knowledge required to effectively utilize this versatile chemical
building block.

Core Molecular and Physicochemical Properties
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The fundamental identity of 7-Bromo-1H-pyrazolo[3,4-c]pyridine is defined by its molecular
structure and resulting physicochemical properties. The presence of the bromine atom and the
specific arrangement of nitrogen atoms in the fused rings govern its reactivity, solubility, and
potential for intermolecular interactions.

Property Value Source(s)
Molecular Formula CeHaBrNs [6][7]
Molecular Weight 198.02 g/mol [61[7]

CAS Number 957760-11-1 [71[8][9]
Appearance Solid

Topological Polar Surface Area

(TPSA) 41.57 Az [6]
LogP (calculated) 1.7204 [6]
Hydrogen Bond Donors 1 [6]
Hydrogen Bond Acceptors 2 [6]
Rotatable Bonds 0 [6]

These computed properties suggest that the molecule possesses a moderate degree of
lipophilicity and is capable of participating in hydrogen bonding, which are critical
characteristics for drug candidates influencing their absorption, distribution, metabolism, and
excretion (ADME) profiles.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical
compound.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR is a primary technique for
structural elucidation. While specific spectral data for 7-Bromo-1H-pyrazolo[3,4-c]pyridine
is available from commercial suppliers, a representative spectrum for the parent 1H-
pyrazolo[4,3-c]pyridine would show characteristic signals for the aromatic protons on both
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the pyrazole and pyridine rings.[10][11] The chemical shifts and coupling constants of these
protons are sensitive to the electronic effects of the bromine substituent.

e Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the
compound. For 7-Bromo-1H-pyrazolo[3,4-c]pyridine, the expected molecular ion peak
[M+H]* would be observed around m/z 198, corresponding to its molecular weight.[10] The
isotopic pattern characteristic of a bromine-containing compound (approximately equal
intensity peaks for M and M+2) would also be a key identifying feature.

Synthesis and Chemical Reactivity

The synthesis of the pyrazolo[3,4-c]pyridine core is a critical aspect of its utility. A general and
efficient route has been developed, which allows for the creation of halogenated scaffolds like
the 7-bromo derivative. This scaffold is not merely a final product but a versatile intermediate
designed for subsequent elaboration.

General Synthetic Workflow

The synthesis often starts from readily available pyridines. A common strategy involves the
diazotization of an aminopyridine precursor followed by an intramolecular cyclization. A recently
reported procedure provides access to 5-halo-1H-pyrazolo[3,4-c]pyridines, which is analogous
to the synthesis of the 7-bromo isomer.[3]
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Synthesis of Halo-Pyrazolopyridine Scaffold

(Substituted Aminopyridine)
Diazotization
(e.g., NaNOz, Acz0)
Intramolecular Cyclization

Cntermediate Acetylindazole)

Deacetylation
(e.g., NaOMe, MeOH)

Final Product
G-Halo—lH—pyrazoIo[3,4—c]pyridin9

Click to download full resolution via product page

Caption: General synthesis of a halo-pyrazolo[3,4-c]pyridine scaffold.

Reactivity and Vectorial Functionalization

The true value of 7-Bromo-1H-pyrazolo[3,4-c]pyridine lies in its potential for selective, late-
stage functionalization. The different positions on the bicyclic core (the two nitrogen atoms and
the available carbon atoms) can be modified to explore the chemical space around the scaffold,
a key strategy in fragment-based drug discovery (FBDD).[3]

e N-1 and N-2 Positions: The pyrazole nitrogens can be selectively alkylated or protected. The
choice of reaction conditions and protecting groups allows chemists to direct subsequent
reactions to other parts of the molecule.[3]
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e C-7 Position: The bromine atom at the C-7 position is a versatile handle for transition metal-
catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Negishi
couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino
groups, enabling the exploration of structure-activity relationships (SAR).[3]

o Other Carbon Positions (C-3, C-5): Other positions on the ring system can be functionalized
through methods like selective metalation followed by quenching with an electrophile.[3]

7-Bromo-1H-pyrazolo[3,4-c]pyridine

N-1
N-2
C-3

c5
c-7 (Br)

w
(Alkylation / Protection) (Alkylation / Protection) (Borylation / Couplinga (Buchwald-Hartwig Amination) (Metalation / Cross-CoupIinQD

Click to download full resolution via product page
Caption: Key reaction vectors for functionalizing the pyrazolo[3,4-c]pyridine core.

Safety and Handling

As with any laboratory chemical, proper handling of 7-Bromo-1H-pyrazolo[3,4-c]pyridine is
essential. The compound is classified as acutely toxic if swallowed.
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Safety Aspect

Information

Source(s)

GHS Pictogram

GHSO06 (Skull and

Crossbones)

Signal Word

Danger

Hazard Statements

H301: Toxic if swallowed.

Precautionary Statements

P264: Wash hands thoroughly
after handling. P270: Do not
eat, drink or smoke when using
this product. P301 + P310: IF
SWALLOWED: Immediately
call a POISON CENTER or

doctor/physician.

[12]

Storage Conditions

Store in a cool, well-ventilated
area. Keep container tightly
closed. It may be light-
sensitive and should be stored
under an inert atmosphere

(e.g., Argon).

[13]

Personal Protective Equipment
(PPE)

Wear protective gloves,
protective clothing, eye
protection, and face protection.
Work in a well-ventilated area

or fume hood.

[13][14]

In case of Exposure

Skin: Drench the affected skin
with running water. Eyes:
Bathe the eye with running
water for 15 minutes.
Ingestion: Wash out mouth
with water; do not induce
vomiting. Seek immediate

medical attention.

[13]

Chemical Stability

Stable under recommended

storage conditions. Avoid heat

[13]
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and light.

) ) Strong oxidizing agents, strong
Incompatible Materials ” [13]
acids.

Experimental Protocol: Synthesis of a 5-Halo-1H-
pyrazolo[3,4-c]pyridine Scaffold

The following protocol is adapted from the synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine and
serves as a representative example of the methodology used to create these scaffolds.[3]

Objective: To synthesize a 5-halo-1H-pyrazolo[3,4-c]pyridine via diazotization and cyclization of
a substituted aminopyridine, followed by deacetylation.

Materials:

3-amino-2,6-dihalopyridine

e Acetic anhydride (Acz20)

e Sodium nitrite (NaNO2)

¢ Dichloroethane (DCE)

e Sodium methoxide (NaOMe)

o Methanol (MeOH)

o Standard laboratory glassware and magnetic stirrer

 Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

o Step 1: Diazotization and Cyclization a. To a solution of the starting 3-amino-2,6-
dihalopyridine in dichloroethane (DCE), add acetic anhydride. b. Stir the mixture at room
temperature. c. Add sodium nitrite (NaNO:2) portion-wise, controlling the temperature as the
reaction can be exothermic. d. After the addition is complete, heat the reaction mixture (e.qg.,
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to 90 °C) and stir for several hours (e.g., 20 hours) until the reaction is complete as
monitored by TLC or LC-MS. e. Upon completion, cool the reaction mixture to room
temperature. f. The intermediate, 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one, can often
be isolated by simply removing the solvent under reduced pressure without the need for
further purification.

o Step 2: Deacetylation a. Dissolve the crude acetylated intermediate from Step 1 in methanol
(MeOH). b. Add a solution of sodium methoxide (NaOMe) in methanol to the mixture. c. Stir
the reaction at room temperature for approximately 1 hour. d. Monitor the reaction by TLC or
LC-MS to confirm the removal of the acetyl group. e. Once the reaction is complete,
neutralize the mixture carefully with an acid (e.g., acetic acid or dilute HCI). f. Remove the
solvent under reduced pressure. g. The resulting residue can be purified by partitioning
between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried
over a drying agent (e.g., MgSOa), filtered, and concentrated to yield the final 5-halo-1H-
pyrazolo[3,4-c]pyridine product.

Causality and Insights: The use of dichloroethane as a co-solvent enhances the scalability and
safety of the reaction.[3] The two-step procedure, involving the formation of a stable acetylated
intermediate followed by a simple deacetylation, provides a robust and high-yielding route to
the desired heterocyclic scaffold. This method avoids the isolation of potentially unstable
diazonium salts.

Conclusion

7-Bromo-1H-pyrazolo[3,4-c]pyridine is a valuable heterocyclic building block with significant
potential in medicinal chemistry and materials science. Its synthesis is well-established, and its
chemical structure is primed for diverse functionalization, allowing for the systematic
exploration of chemical space. A thorough understanding of its properties, reactivity, and
handling requirements is paramount for its effective and safe utilization in research and
development endeavors. The strategic application of this scaffold will likely continue to
contribute to the discovery of novel bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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